molecular formula C13H11N5O2 B010217 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one CAS No. 101184-04-7

4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one

カタログ番号 B010217
CAS番号: 101184-04-7
分子量: 269.26 g/mol
InChIキー: PKZSIVAGUBOHCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one, also known as IMPY, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. In

科学的研究の応用

4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been found to have potential therapeutic applications in various fields of scientific research. One of the most promising applications of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is in the treatment of Alzheimer's disease. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be responsible for the formation of plaques in the brains of Alzheimer's patients. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.

作用機序

4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one exerts its therapeutic effects by binding to and stabilizing the beta-sheet conformation of amyloid-beta peptides, preventing their aggregation into toxic oligomers and fibrils. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one also inhibits the activity of enzymes involved in the biosynthesis of amyloid-beta peptides, further reducing their accumulation in the brain. In cancer cells, 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been found to have several biochemical and physiological effects, including the inhibition of amyloid-beta aggregation and the inhibition of cancer cell growth. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

実験室実験の利点と制限

One of the main advantages of using 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in lab experiments is its high potency and specificity for its target molecules. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to have a low toxicity profile in vitro, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is its limited solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.

将来の方向性

There are several potential future directions for the use of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in scientific research. One potential direction is the development of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one-based therapeutics for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the use of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in combination with other drugs for the treatment of cancer, potentially increasing their efficacy and reducing their toxicity. Further studies are needed to explore the full potential of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in these and other areas of scientific research.
In conclusion, 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is a promising small molecule with potential therapeutic applications in Alzheimer's disease and cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area of scientific research.

合成法

4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one can be synthesized through a multi-step process that involves the coupling of 2-aminopyridine with 2-bromoacetophenone, followed by a series of reactions involving imidazole and methyl isocyanate. The final product is a white powder that is soluble in DMSO and DMF.

特性

CAS番号

101184-04-7

分子式

C13H11N5O2

分子量

269.26 g/mol

IUPAC名

4-(2-imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C13H11N5O2/c1-8-11(17-13(20)16-8)12(19)9-2-3-15-10(6-9)18-5-4-14-7-18/h2-7H,1H3,(H2,16,17,20)

InChIキー

PKZSIVAGUBOHCT-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)N3C=CN=C3

正規SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)N3C=CN=C3

同義語

2H-Imidazol-2-one, 1,3-dihydro-4-[[2-(1H-imidazol-1-yl)-4-pyridinyl]carbonyl]-5-methyl-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。